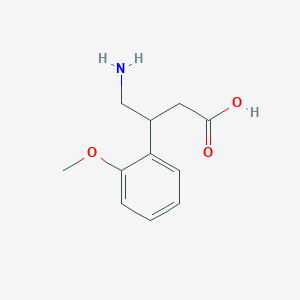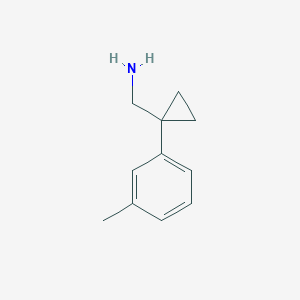
(1-(M-tolyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(M-tolyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H15N It features a cyclopropyl group attached to a methanamine moiety, with a methyl-substituted phenyl ring (M-tolyl) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(M-tolyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Methanamine: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(M-tolyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(M-tolyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(M-tolyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylcyclopropyl)methanamine: Similar structure but with a phenyl group instead of an M-tolyl group.
(1-(P-tolyl)cyclopropyl)methanamine: Similar structure but with a para-tolyl group instead of an M-tolyl group.
(1-(O-tolyl)cyclopropyl)methanamine: Similar structure but with an ortho-tolyl group instead of an M-tolyl group.
Uniqueness
(1-(M-tolyl)cyclopropyl)methanamine is unique due to the specific positioning of the methyl group on the phenyl ring (meta position), which can influence its chemical reactivity and biological activity compared to its ortho and para counterparts.
Properties
CAS No. |
886366-00-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[1-(3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
CYGQQOPZCFJBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
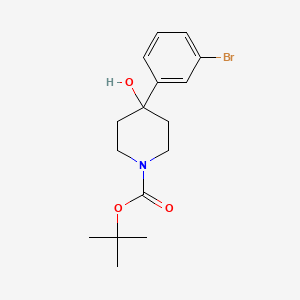
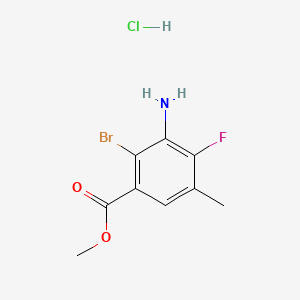

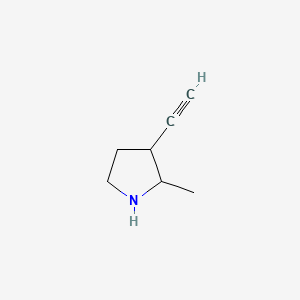
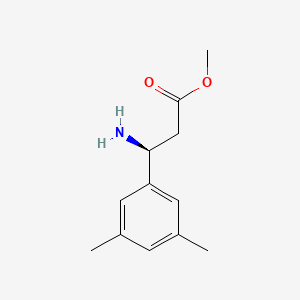

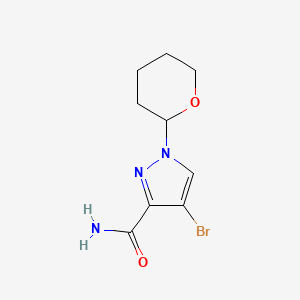
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
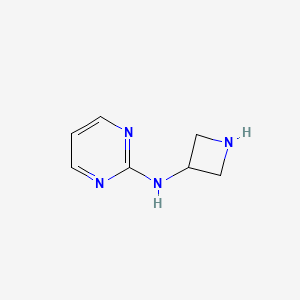
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)

